molecular formula C19H15BrO B044712 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl CAS No. 117692-99-6

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

Cat. No. B044712
CAS RN: 117692-99-6
M. Wt: 339.2 g/mol
InChI Key: IOAHVBDYCWBWAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related biphenyl derivatives involves strategic functionalization of biphenyl cores to introduce bromo and benzyloxy substituents. A notable approach includes the Friedel–Crafts acylation, where compounds exhibit high regioselectivity and yield upon treatment with specific acylating agents in the presence of AlCl3. This method has been utilized to synthesize various aromatic polyketones and biphenyl derivatives with significant yields and selectivity (Maeyama et al., 2004).

Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl and similar compounds has been elucidated using X-ray crystallography, revealing intricate details about their crystalline forms and intermolecular interactions. These studies show various hydrogen bonding patterns and π-π interactions contributing to their stability and packing in the solid state. For instance, certain biphenyl derivatives form centrosymmetric dimers through N-H...N hydrogen bonds, showcasing the importance of supramolecular interactions in determining their structural conformations (Low et al., 2002).

Scientific Research Applications

Liquid Crystalline Phases

4-Benzyloxy-4'-bromo-1,1'-biphenyl compounds have been explored for their ability to form liquid crystalline phases. A study by Kölbel, Tschierske, and Diele (1998) found that 4-benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls with lateral methyl substituents can display thermotropic and lyotropic smectic and columnar mesophases. This is due to the microsegregation of hydrophilic regions from all-aromatic segments without a flexible alkyl chain (Kölbel, Tschierske, & Diele, 1998).

Synthesis of Pharmaceutical Intermediates

The compound is also significant in the synthesis of active pharmaceutical intermediates (APIs). Yadav and Sowbna (2012) demonstrated that 4-benzyloxy propiophenone, an important API used in drugs like Ifenprodil and Buphenine, can be synthesized through a green chemistry approach. Their study involved reacting benzyl chloride with 4-hydroxy propiophenone and sodium hydroxide using liquid-liquid-liquid phase-transfer catalysis, enhancing reaction rates and selectivity (Yadav & Sowbna, 2012).

Molecular Docking Studies for Pharmaceutical Applications

Biphenyl-based compounds, including variants of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl, have been studied for their potential pharmaceutical applications. Kwong et al. (2017) synthesized a series of biphenyl ester derivatives and found that some of these compounds showed significant anti-tyrosinase activities. These findings, supported by molecular docking studies, indicate the potential use of these compounds in treatments for conditions related to enzyme inhibition (Kwong et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For related compounds, safety data sheets provide information on hazards, precautionary statements, and personal protective equipment .

Future Directions

The future directions for the study of “4-(Benzyloxy)-4’-bromo-1,1’-biphenyl” could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of new methods for its synthesis and the study of its reactions could provide valuable insights .

properties

IUPAC Name

1-bromo-4-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAHVBDYCWBWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625823
Record name 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

CAS RN

117692-99-6
Record name 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

First, 25.0 g of benzyl bromide, 36.42 g of 4′-bromo-4-hydroxybiphenyl, 36.4 g of potassium carbonate, and 300 ml of methyl ethyl ketone were put in a1 flask, and stirred under reflux for six hours. After the reaction, 300 ml of tetrahydrofuran was added to the reaction solution, and a mixture was cooled to ambient temperature. Insoluble material was filtered off, and toluene was added to the filtrate to separate an organic layer. The organic layer was washed with a saturated brine and dried with sodium sulfate. The solvent was then distilled off. The residue was recrystallized from acetone, to obtain 42.56 g (Y: 85.8%) of 4-benzyloxy-4′-bromobiphenyl. The purity of the resultant compound was 99.0% as measured by GC.
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Synthesis routes and methods III

Procedure details

In a flask, 25 g of benzyl bromide, 36.4 g of 4-bromo-4'-hydroxybiphenyl, 40.4 g of potassium carbonate, and 300 ml of 2-butanone were placed, and stirred under reflux for 6 hours. The reaction solution was poured into water, and an organic layer was extracted with toluene. After the toluene layer was washed with water and dried over sodium sulfate anhydrous, the solvent was distilled away. The residue was recrystallized from acetone to give 42.5 g of 4-bromo-4'-benzyloxybiphenyl (Y: 85.8%). The purity of the compound thus obtained was 99.0% by GC.
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